molecular formula C14H10F3N3S B10951913 4-Methyl-2-[(pyridin-2-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile

4-Methyl-2-[(pyridin-2-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B10951913
M. Wt: 309.31 g/mol
InChI Key: GQUGJOLTOFOQBW-UHFFFAOYSA-N
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Description

4-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridyl cyanide group, and a pyridylmethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-2-chloro-6-(trifluoromethyl)pyridine with 2-pyridylmethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl cyanide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-1-[(2-PYRIDYLMETHYL)SULFONYL]BENZENE
  • 2-[(2-PYRIDYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
  • 4-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]PYRIDINE

Uniqueness

4-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets. Additionally, the presence of both pyridyl and cyanide groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.

Properties

Molecular Formula

C14H10F3N3S

Molecular Weight

309.31 g/mol

IUPAC Name

4-methyl-2-(pyridin-2-ylmethylsulfanyl)-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H10F3N3S/c1-9-6-12(14(15,16)17)20-13(11(9)7-18)21-8-10-4-2-3-5-19-10/h2-6H,8H2,1H3

InChI Key

GQUGJOLTOFOQBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=CC=N2)C(F)(F)F

Origin of Product

United States

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